4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220029-82-2
VCID: VC3056489
InChI: InChI=1S/C22H28BrNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H
SMILES: CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Br.Cl
Molecular Formula: C22H29BrClNO
Molecular Weight: 438.8 g/mol

4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

CAS No.: 1220029-82-2

Cat. No.: VC3056489

Molecular Formula: C22H29BrClNO

Molecular Weight: 438.8 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride - 1220029-82-2

Specification

CAS No. 1220029-82-2
Molecular Formula C22H29BrClNO
Molecular Weight 438.8 g/mol
IUPAC Name 4-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C22H28BrNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H
Standard InChI Key RZNYMOFCXBQYJD-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Br.Cl
Canonical SMILES CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Br.Cl

Introduction

Chemical Structure and Identification

4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride belongs to a class of brominated phenoxy piperidine derivatives. While specific data on this exact compound is limited, we can analyze its structural features based on related compounds documented in chemical databases.

Structural Components

The compound contains several key structural elements:

  • A piperidine ring with a substitution at the 4-position

  • A phenoxy group connected via an ethyl linker

  • A bromine substituent at the 2-position of the phenoxy ring

  • A 1-methyl-1-phenylethyl substituent at the 4-position of the phenoxy ring

  • A hydrochloride salt form

This complex molecular architecture suggests potential for diverse chemical interactions and biological activities, similar to related compounds in this chemical family.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be reasonably inferred:

PropertyEstimated ValueBasis
Molecular FormulaC22H29BrClNOBased on structural composition
Molecular Weight~438.8 g/molCalculated from molecular formula
Physical StateCrystalline solidTypical for similar hydrochloride salts
SolubilitySoluble in polar organic solventsCommon for similar compounds
Melting PointNot determinedRequires experimental verification
Boiling PointNot determinedRequires experimental verification

The compound's brominated aromatic structure, combined with the piperidine moiety, suggests it would have moderate to high lipophilicity, potentially influencing its pharmacokinetic properties if used in biological applications .

Synthetic Pathways and Preparation

General Synthetic Approaches

The synthesis of 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride likely involves multiple reaction steps, following approaches similar to those used for structurally related compounds.

Chemical Reactivity Profile

Types of Reactions

Based on its structural features, 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is expected to participate in several types of chemical reactions:

Oxidation Reactions

The compound contains multiple sites susceptible to oxidation, including the piperidine nitrogen and the aromatic rings. Oxidation reactions could introduce oxygen-containing functional groups at various positions, potentially altering the compound's biological activity profile.

Reduction Reactions

The bromine substituent presents an opportunity for reductive dehalogenation, which could yield the debrominated analog. Additionally, the piperidine ring could undergo ring-opening under strongly reducing conditions.

Substitution Reactions

Analytical Characterization

Spectroscopic Profile

For comprehensive characterization of 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride, several analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and carbon-13 NMR spectroscopy would reveal the connectivity and environment of hydrogen and carbon atoms within the molecule. Key expected features include:

  • Signals for the piperidine ring protons

  • Aromatic proton signals from the phenyl rings

  • Characteristic shifts for protons adjacent to the bromine atom and phenoxy oxygen

  • Methyl group signals from the 1-methyl-1-phenylethyl moiety

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components. The isotope pattern would show the distinctive signature of bromine-containing compounds.

Infrared Spectroscopy

IR spectroscopy would reveal functional group characteristics, including:

  • C-H stretching vibrations

  • C=C aromatic ring vibrations

  • C-O-C ether linkage bands

  • C-Br stretching vibration

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several structurally related compounds provide valuable comparative insights:

CompoundKey Structural DifferencePotential Impact
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochlorideSubstitution at 2-position of piperidine (vs. 4-position)May alter receptor binding profile and biological activity
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochlorideContains chlorine instead of bromine; methyl vs. ethyl linker; 3-position substitutionDifferent electronic properties and potentially different biological interactions
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochlorideContains tert-pentyl group instead of 1-methyl-1-phenylethylModified lipophilicity profile; potentially different pharmacokinetic properties

These structural variations may significantly impact physicochemical properties, chemical reactivity, and biological effects .

Structure-Property Relationships

The position of substitution on the piperidine ring (4- vs. 2- or 3-) likely influences the three-dimensional conformation of the molecule, potentially affecting:

  • Binding affinity to target proteins

  • Metabolic stability

  • Distribution in biological systems

Similarly, the nature of the halogen substituent (bromine vs. chlorine) would impact electronic distribution within the molecule, potentially altering reactivity and binding properties .

Research Applications

Chemical Research

In chemical research, 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride may serve as:

  • A building block for the synthesis of more complex molecules

  • A scaffold for developing structure-activity relationship studies

  • A model compound for investigating specific chemical transformations

  • A reference compound for analytical method development

The bromine substituent, in particular, provides opportunities for various cross-coupling reactions, potentially enabling the generation of diverse chemical libraries.

Biological and Medicinal Research

Potential biological research applications may include:

  • Investigation of interactions with specific receptor systems

  • Exploration of structure-activity relationships through systematic modification

  • Development of pharmacological tools for studying biological pathways

  • Starting point for medicinal chemistry optimization programs

The combined features of the piperidine ring, phenoxy linker, and bromine substitution create a molecular architecture with potential relevance to drug discovery efforts .

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